molecular formula C20H19BrN2O2S B2825566 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1223939-46-5

2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B2825566
CAS No.: 1223939-46-5
M. Wt: 431.35
InChI Key: ASNJTDRZHHBAPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H19BrN2O2S and its molecular weight is 431.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study on the synthesis of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives explored their antimicrobial and hemolytic activities. These derivatives, including structures similar to 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide, exhibited significant activity against selected microbial species and showed promise for further biological screening due to their lower toxicity profiles, except for certain derivatives which displayed higher cytotoxicity (Gul et al., 2017).

Antimicrobial Activity

  • Research on the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles highlighted the antimicrobial efficacy of the resulting compounds. This study suggests the potential for similar bromophenyl compounds in combating microbial strains, laying groundwork for further exploration of this compound's applications in antimicrobial treatments (Fahim & Ismael, 2019).

Pharmacological Interest

  • The exploration of substituted 6-bromoquinazolinones, with a focus on their pharmacological importance such as anti-inflammatory, analgesic, and antibacterial activities, provides a basis for understanding the potential medical applications of related compounds like this compound. This research indicates a solid foundation for the synthesis and characterization of such compounds for pharmacological use (Rajveer et al., 2010).

Anticancer Activity

  • A study on the synthesis and biological evaluation of new quinazolinone-based derivatives, including their role as potent dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, illustrates the potential anticancer applications of compounds structurally related to this compound. This highlights the compound's relevance in the development of new anticancer agents (Riadi et al., 2021).

Properties

IUPAC Name

2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2S/c1-3-14-7-4-6-13(2)19(14)23-18(24)12-26-20-22-11-17(25-20)15-8-5-9-16(21)10-15/h4-11H,3,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNJTDRZHHBAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.